4-(4-Acetoxyphenyl)-1-butene
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Overview
Description
4-(4-Acetoxyphenyl)-1-butene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetoxyphenyl)-1-butene typically involves the acetylation of 4-hydroxyphenyl-1-butene. One common method is the reaction of 4-hydroxyphenyl-1-butene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetoxyphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)-1-butene or 4-(4-carboxyphenyl)-1-butene.
Reduction: Formation of 4-(4-hydroxyphenyl)-1-butene.
Substitution: Formation of various substituted phenyl butenes depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(4-Acetoxyphenyl)-1-butene involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to form a hydroxyl group, which can further participate in hydrogen bonding and other interactions with biological molecules. This can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-1-butene: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-(4-Methoxyphenyl)-1-butene: Contains a methoxy group instead of an acetoxy group.
4-(4-Carboxyphenyl)-1-butene: Features a carboxyl group in place of the acetoxy group.
Uniqueness
4-(4-Acetoxyphenyl)-1-butene is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and potential applications. The presence of the acetoxy group allows for specific interactions and reactions that are not possible with similar compounds having different functional groups.
Properties
IUPAC Name |
(4-but-3-enylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-5-11-6-8-12(9-7-11)14-10(2)13/h3,6-9H,1,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCYTCNSBLFKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570519 |
Source
|
Record name | 4-(But-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173852-01-2 |
Source
|
Record name | 4-(But-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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